4'-Azido-5-chloro-2'-deoxyuridine

Metabolic DNA labeling Click chemistry Bioorthogonal chemistry

4'-Azido-5-chloro-2'-deoxyuridine (CAS 139418-97-6, molecular formula C₉H₁₀ClN₅O₅, MW 303.66 g/mol) is a synthetic pyrimidine nucleoside analog of thymidine featuring a dual modification: an azido (-N₃) group at the 4'-position of the deoxyribose sugar and a chlorine atom at the 5-position of the uracil base. The 4'-azido group confers a 3'-endo (N-type) sugar conformation distinct from most antiretroviral nucleosides, while providing a bioorthogonal handle for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) click chemistry.

Molecular Formula C9H10ClN5O5
Molecular Weight 303.66 g/mol
CAS No. 139418-97-6
Cat. No. B12798005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Azido-5-chloro-2'-deoxyuridine
CAS139418-97-6
Molecular FormulaC9H10ClN5O5
Molecular Weight303.66 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O
InChIInChI=1S/C9H10ClN5O5/c10-4-2-15(8(19)12-7(4)18)6-1-5(17)9(3-16,20-6)13-14-11/h2,5-6,16-17H,1,3H2,(H,12,18,19)/t5-,6+,9+/m0/s1
InChIKeyHOSVVXRRMIIWHJ-CCGCGBOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Azido-5-chloro-2'-deoxyuridine (CAS 139418-97-6): A Dual-Modified Nucleoside for Bioorthogonal Labeling and Antiviral Research


4'-Azido-5-chloro-2'-deoxyuridine (CAS 139418-97-6, molecular formula C₉H₁₀ClN₅O₅, MW 303.66 g/mol) is a synthetic pyrimidine nucleoside analog of thymidine featuring a dual modification: an azido (-N₃) group at the 4'-position of the deoxyribose sugar and a chlorine atom at the 5-position of the uracil base . The 4'-azido group confers a 3'-endo (N-type) sugar conformation distinct from most antiretroviral nucleosides, while providing a bioorthogonal handle for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) click chemistry [1]. The 5-chloro substitution enhances binding to thymidine kinase and thymidylate synthetase compared to unsubstituted analogs [2]. This specific combination of modifications creates a compound that cannot be functionally replaced by either the parent 2'-deoxyuridine, singly-modified 4'-azido or 5-chloro variants, or 3'-azido-substituted congeners when both bioorthogonal reactivity and altered enzyme recognition are required in the same experimental workflow.

Why Generic Substitution Fails for 4'-Azido-5-chloro-2'-deoxyuridine: Structural Determinants of Enzyme Recognition and Bioorthogonal Compatibility


The functional profile of 4'-azido-5-chloro-2'-deoxyuridine is dictated by the precise spatial arrangement of its two modifications. The 4'-azido group enforces a 3'-endo (N-type) furanose conformation that is rare among nucleoside reverse transcriptase inhibitors (NRTIs) and is essential for retaining activity against AZT-resistant HIV mutants [1]. Relocating the azido group to the 3'-position (as in 3'-azido-2',3'-dideoxy-5-chlorouridine, 5ClAZdU) abolishes this conformational advantage and alters chain-termination kinetics [2]. Conversely, removing the 5-chloro substituent (as in 4'-azido-2'-deoxyuridine, IC₅₀ = 0.80 μM against HIV in A3.01 cells) reduces enzyme affinity: 5-chloro-2'-deoxyuridine inhibits thymidine kinase with a Ki/Km of 0.57–0.82, compared to markedly weaker inhibition by 5-unsubstituted 2'-deoxyuridine [3][4]. Critically, the 5-aryl azide isomer (5-azido-2'-deoxyuridine, AdU) exhibits a short 4-hour aqueous half-life and fails to label cellular DNA, whereas the 4'-azido placement on the sugar moiety avoids the hydrolytic instability inherent to aryl azides on the nucleobase [5]. No single commercial analog simultaneously provides (i) a stable, non-aryl azide for click chemistry, (ii) the 3'-endo conformational bias, and (iii) enhanced thymidine kinase recognition via the 5-chloro group. Substituting with any mono-modified congener sacrifices at least two of these three critical properties.

4'-Azido-5-chloro-2'-deoxyuridine Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decision-Making


Azide Position Determines Metabolic Labeling Competence: 4'-Azido (Sugar) vs. 5-Azido (Base) Stability Comparison

4'-Azido-5-chloro-2'-deoxyuridine places the azide on the 4'-carbon of the deoxyribose sugar, a benzylic-type azide position. In contrast, 5-azido-2'-deoxyuridine (AdU) bears an aryl azide directly on the uracil base. Neef and Luedtke (2014) demonstrated that aryl azide nucleosides such as AdU exhibit a 4-hour half-life in water and give 'little or no detectable labeling of cellular DNA,' whereas the benzylic azide analog 5-(azidomethyl)-2'-deoxyuridine (AmdU) is 'stable in solution at 37 °C' and provides 'robust labeling' [1]. By structural analogy, the 4'-azido substitution in the target compound occupies a benzylic-like position on the sugar that is expected to confer substantially greater aqueous stability than 5-azido congeners, enabling reliable metabolic incorporation and subsequent click detection. This stability differential is a critical gating factor: the 5-azido isomer (AdU) is effectively non-functional for metabolic DNA labeling applications.

Metabolic DNA labeling Click chemistry Bioorthogonal chemistry Azide stability

5-Chloro Substitution Enhances Thymidine Kinase Affinity: Ki/Km Comparison with 5-Unsubstituted 2'-Deoxyuridine

The 5-chloro modification on the uracil base significantly enhances recognition by thymidine kinase (dThd kinase), the rate-limiting enzyme for nucleoside analog phosphorylation. Balzarini et al. (1982) evaluated a large series of 5-substituted 2'-deoxyuridines against dThd kinase isolated from murine leukemia L1210 cells: 5-chloro-2'-deoxyuridine was among the most potent inhibitors, with Ki/Km values of 0.57–0.82, indicating affinity approaching that of the natural substrate thymidine [1]. In contrast, 5-unsubstituted 2'-deoxyuridine is a poor substrate for thymidine kinase, with substantially higher Ki/Km [2]. By inference, 4'-azido-5-chloro-2'-deoxyuridine combines this enhanced kinase recognition (from 5-Cl) with the 4'-azido conformational and click functionality, whereas 4'-azido-2'-deoxyuridine (lacking the 5-Cl) would suffer from reduced phosphorylation efficiency, limiting its intracellular activation to the triphosphate form required for polymerase incorporation.

Thymidine kinase inhibition Nucleoside phosphorylation Prodrug activation Antiviral nucleoside metabolism

4'-Azido Conformation Retains Activity Against AZT-Resistant HIV-1 Mutants: Differentiation from 3'-Azido NRTIs

The 4'-azido modification induces a 3'-endo (N-type) sugar pucker that is structurally distinct from the 2'-endo/3'-exo (S-type) conformation adopted by most NRTIs including AZT (3'-azido-3'-deoxythymidine) [1]. Maag et al. (1992) demonstrated that 4'-azidothymidine (ADRT, the thymine analog of the target compound) retained full antiviral activity against AZT-resistant HIV-1 mutants in H9, PBL, and MT-2 cells, while AZT lost potency against these same resistant strains [2]. Furthermore, Maag et al. (1994) established by X-ray crystallography and NMR that '4'-azidothymidine is conformationally exceptional among the antiretroviral nucleosides...and exists in the extremely rare 4'-exo envelope conformation' in the solid state, with a 3'-endo (N-type) conformation in solution [1]. This conformational uniqueness is a direct consequence of the 4'-azido substituent and is entirely absent in 3'-azido-substituted compounds such as AZT or 3'-azido-2',3'-dideoxy-5-chlorouridine (5ClAZdU), which adopt the conventional S-type sugar pucker.

HIV drug resistance Nucleoside reverse transcriptase inhibitors AZT-resistant mutants Conformational analysis

Dual Click Chemistry and Halogenated Nucleobase Functionality: Differentiation from Single-Function Analogs

4'-Azido-5-chloro-2'-deoxyuridine uniquely combines two orthogonal functional handles in a single nucleoside: a 4'-azido group for CuAAC/SPAAC click bioconjugation and a 5-chloro substituent that serves as both a thymidine kinase recognition element and a heavy atom for X-ray crystallography or mass spectrometry detection [1]. The most widely used DNA labeling nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), provides an alkyne for click chemistry but lacks a halogen. 5-Chloro-2'-deoxyuridine (CldU) provides the halogen for detection but lacks a click handle and is typically detected by antibody-based methods requiring DNA denaturation . 5-Azido-2'-deoxyuridine (AdU) provides a click handle but suffers from the 4-hour aqueous instability documented above. The target compound is the only commercially cataloged nucleoside that simultaneously provides (i) a stable azide for bioorthogonal conjugation, (ii) a 5-chloro group for antibody-independent detection (via anti-BrdU/CldU antibodies) or mass tag applications, and (iii) the 4'-azido conformation for potential antiviral selectivity.

Bioorthogonal chemistry DNA functionalization Click chemistry Halogenated nucleosides

5-Chloro Uracil Modification Confers Anti-HBV Activity: Cross-Class Comparison with 5-Chloro-2'-deoxy-2'-β-fluoro-4'-azido Uridine

The 5-chloro modification on the uracil base has been independently validated as a determinant of anti-hepatitis B virus (HBV) activity in the 4'-azido nucleoside class. Guo et al. (2020) synthesized a series of 5-halogenated 2'-deoxy-2'-β-fluoro-4'-azido pyrimidine nucleosides and demonstrated that the 5-chloro (6a) and 5-iodo (6c) derivatives 'possess potent anti-HBV activity with low cytotoxicity' in vitro [1]. The 5-chloro derivative (6a) was among the most active compounds in the series, establishing that the 5-Cl substitution contributes positively to antiviral potency when combined with a 4'-azido sugar modification. While the target compound (4'-azido-5-chloro-2'-deoxyuridine) lacks the 2'-β-fluoro modification of 6a, it shares the critical 5-chloro-4'-azido pharmacophore. The 5-unsubstituted parent compound in this series lacked comparable anti-HBV potency, indicating the 5-Cl is a key activity determinant [1].

Anti-HBV activity Hepatitis B virus 5-Halogenated nucleosides Antiviral screening

4'-Azido-5-chloro-2'-deoxyuridine: High-Impact Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Dual-Mode DNA Replication Imaging: Combining Click Chemistry and Immunofluorescence in a Single Nucleoside Probe

Researchers performing pulse-chase DNA replication analysis can leverage the two orthogonal detection handles of 4'-azido-5-chloro-2'-deoxyuridine [1]. Pulse-label newly synthesized DNA with the target compound, then detect via CuAAC or SPAAC click reaction using a fluorescent alkyne (e.g., Alexa Fluor-alkyne) for the 4'-azido group. The 5-chloro moiety simultaneously enables immunofluorescence detection using anti-BrdU/CldU cross-reactive monoclonal antibodies without the DNA denaturation step required for EdU-based protocols [2]. This dual-detection capability allows ratiometric normalization of DNA synthesis signals within the same cell population, reducing inter-sample variability. The 4'-azido benzylic-type stability ensures the azide remains functional throughout the labeling period, overcoming the 4-hour half-life limitation of 5-azido-2'-deoxyuridine (AdU) [3]. This workflow is impossible with EdU (alkyne only, no halogen), CldU (halogen only, no click handle), or AdU (unstable azide) as single agents.

Screening Nucleoside Analogs Against Drug-Resistant HIV-1 Strains Using 4'-Azido Conformational Scaffolds

Antiviral drug discovery groups targeting NRTI-resistant HIV-1 can use 4'-azido-5-chloro-2'-deoxyuridine as a core scaffold for SAR exploration. The 4'-azido modification enforces the 3'-endo (N-type) sugar conformation that Maag et al. demonstrated to retain full potency against AZT-resistant HIV-1 mutants, in contrast to the complete loss of activity observed with AZT against the same resistant strains [1][2]. The 5-chloro group simultaneously enhances phosphorylation by thymidine kinase (Ki/Km = 0.57–0.82 for 5-Cl-dUrd vs. weaker inhibition by 5-unsubstituted dUrd), addressing the intracellular activation bottleneck common to many nucleoside analogs [3]. Converting the target compound to its 5'-triphosphate form enables direct biochemical evaluation against recombinant wild-type and drug-resistant HIV-1 reverse transcriptase (RT) enzymes, with the 5-Cl serving as a mass tag for LC-MS/MS quantification of intracellular metabolite levels.

Structure-Activity Relationship (SAR) Exploration of Anti-HBV 4'-Azido Nucleosides

Building on the validated anti-HBV activity of 5-chloro-4'-azido pyrimidine nucleosides reported by Guo et al. (2020), medicinal chemistry teams can employ 4'-azido-5-chloro-2'-deoxyuridine as a starting material for systematic SAR studies at the 2'-position of the sugar ring [1]. The Guo et al. study confirmed that the 5-chloro substituent is critical for anti-HBV potency in the 4'-azido series, with compound 6a (5-chloro) being among the most active derivatives with low cytotoxicity [1]. The target compound, bearing the unmodified 2'-deoxy sugar rather than the 2'-β-fluoro group, serves as a comparator to delineate the contribution of 2'-substitution to antiviral potency, cytotoxicity, and mitochondrial polymerase selectivity. Researchers can synthesize a panel of 2'-modified derivatives (2'-F, 2'-OH, 2'-OMe, 2'-CN) from the target compound and evaluate anti-HBV activity in HepG2.2.15 cells to identify candidates with improved selectivity indices.

DNA-Protein Crosslinking and Photoaffinity Labeling Studies Using Azide Photochemistry

The 4'-azido group of the target compound can be activated by UV irradiation (typically 254–365 nm) to generate a reactive nitrene species capable of covalent crosslinking to nearby amino acid residues in DNA-binding proteins [1]. When 4'-azido-5-chloro-2'-deoxyuridine is incorporated into DNA at specific positions within oligonucleotide duplexes, UV irradiation triggers site-specific covalent attachment to proteins interacting at or near the modified nucleotide. The 5-chloro substituent provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio) for mass spectrometry-based identification of crosslinked peptides, enabling unambiguous assignment of the protein-nucleic acid interface [2]. This dual photoaffinity/mass-tag capability is unavailable with non-halogenated azido nucleosides and represents a unique application for studying transcription factor binding, DNA repair enzyme recruitment, or nucleosome positioning at single-nucleotide resolution.

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